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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic pathways. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
This information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Core Spectroscopic Data

While direct experimental spectra for 2-Bromo-5-methoxybenzonitrile were not found in the
available literature, the following tables summarize the predicted and expected spectroscopic
data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 3C NMR Chemical Shifts
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Predicted Chemical o
Nucleus _ Multiplicity Notes
Shift (8, ppm)

Aromatic CH ortho to
1H ~75-7.7 d )
Bromine

Aromatic CH ortho to
~71-73 dd Cyano and meta to
Methoxy

Aromatic CH ortho to
~69-7.1 d Methoxy and meta to
Bromine

Methoxy (-OCHs)

~3.8 S
protons
Aromatic C attached
13C ~ 160 S
to Methoxy group
Aromatic C attached
~ 135 S
to Cyano group
~ 125 d Aromatic CH
~ 120 d Aromatic CH
Aromatic C attached
~ 118 S .
to Bromine
~ 115 d Aromatic CH
~ 115 s Cyano (-C=N) carbon
Methoxy (-OCHs
e ; y (-OCHs)

carbon

Note: Predicted values are based on standard chemical shift tables and data from structurally
similar compounds. Actual experimental values may vary depending on the solvent and other
experimental conditions.

Infrared (IR) Spectroscopy
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Table 2: Characteristic Infrared Absorption Bands

] Expected Absorption ) ] )

Functional Group Intensity Vibrational Mode
Range (cm™1)

Aromatic C-H 3100 - 3000 Medium Stretching

Aliphatic C-H (in - ) )
2950 - 2850 Medium Stretching

OCHs3)

Cyano (C=N) 2230 - 2210 Strong Stretching

Aromatic C=C 1600 - 1450 Medium to Strong Stretching

C-O (Aryl ether) 1250 - 1200 Strong Asymmetric Stretching

C-O (Aryl ether) 1050 - 1000 Strong Symmetric Stretching

C-Br 600 - 500 Medium to Strong Stretching

Note: The presence of these characteristic peaks in an experimental IR spectrum would be

indicative of the 2-Bromo-5-methoxybenzonitrile structure.

Mass Spectrometry (MS)

Table 3: Expected Mass-to-Charge Ratios (m/z)

lon Description Expected m/z Notes
Due to the presence
of Bromine isotopes
[M]* Molecular lon 211 & 213 )
(7°Br and 8!Br) in an
approximate 1:1 ratio.
Loss of a methyl
[M-CHs]* 196 & 198
group
Loss of a bromine
[M-Br]* 132
atom
Loss of the nitrile
[M-C=N]* 185 & 187
group
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Note: The isotopic pattern of the molecular ion is a key identifier for bromine-containing
compounds in mass spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid organic compound like 2-Bromo-5-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 2-Bromo-5-methoxybenzonitrile for tH NMR and 20-50
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o For 'H NMR, acquire the spectrum using a standard pulse sequence.
o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

o Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.
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o Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Solid State):

o The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR)
accessory or by preparing a KBr pellet.

o ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

e Instrument Setup and Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

o Sample Introduction:

o For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable technique.

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate).

o Inject the solution into the GC-MS system.
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o Alternatively, for direct analysis, a direct insertion probe can be used.

e Instrument Setup and Data Acquisition:

lonization: Use Electron lonization (El) at a standard energy of 70 eV.

[e]

o Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 50-300).

o The mass spectrometer will separate the resulting ions based on their mass-to-charge

ratio.

o Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-
methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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